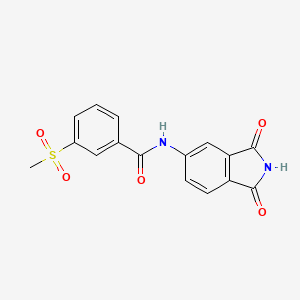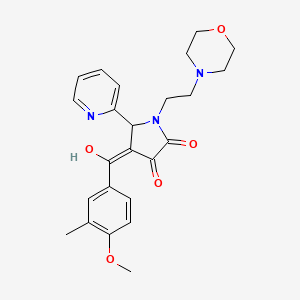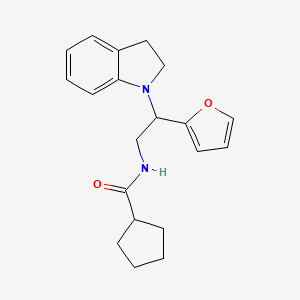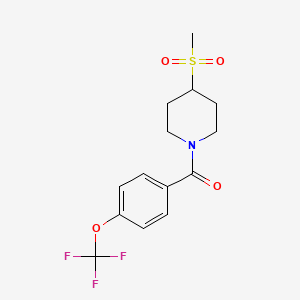![molecular formula C20H23F3N4OS B2356830 6-Oxo-2-etil-5-((4-metilpiperidin-1-il)(4-(trifluorometil)fenil)metil)tiazolo[3,2-b][1,2,4]triazol CAS No. 886906-03-2](/img/structure/B2356830.png)
6-Oxo-2-etil-5-((4-metilpiperidin-1-il)(4-(trifluorometil)fenil)metil)tiazolo[3,2-b][1,2,4]triazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H23F3N4OS and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente Neuroprotector y Antineuroinflamatorio
Este compuesto se ha estudiado por su potencial como agente neuroprotector y antineuroinflamatorio . Se diseñó, sintetizó y caracterizó una serie de nuevos compuestos basados en triazol-pirimidina . Los resultados moleculares revelaron que estos compuestos tienen propiedades neuroprotectoras y antiinflamatorias prometedoras . Entre los compuestos sintetizados, algunos mostraron propiedades antineuroinflamatorias significativas mediante la inhibición de la producción de óxido nítrico (NO) y factor de necrosis tumoral-α (TNF-α) en células microgliales humanas estimuladas con LPS . Algunos compuestos también exhibieron actividad neuroprotectora prometedora al reducir la expresión de la chaperona del retículo endoplásmico (RE), BIP, y la caspasa-3 escindida, un marcador de apoptosis, en células neuronales humanas . Un estudio de acoplamiento molecular mostró que los compuestos principales tienen una interacción favorable con los residuos activos de las proteínas ATF4 y NF-kB .
Agente Antiviral
Se ha informado que los derivados del indol, que son estructuralmente similares al compuesto en cuestión, poseen actividad antiviral . Por ejemplo, se prepararon y reportaron derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato sustituido como agentes antivirales . El compuesto metil 6-amino-4-isobutoxi-1H-indol-2-carboxilato mostró actividad inhibitoria contra la influenza A .
Agente Antiinflamatorio
También se ha informado que los derivados del indol poseen actividad antiinflamatoria . Esto sugiere que “6-Oxo-2-etil-5-((4-metilpiperidin-1-il)(4-(trifluorometil)fenil)metil)tiazolo[3,2-b][1,2,4]triazol” también puede tener potencial como agente antiinflamatorio.
Agente Anticancerígeno
Se ha informado que los derivados del indol poseen actividad anticancerígena . Esto sugiere que “this compound” también puede tener potencial como agente anticancerígeno.
Agente Anti-VIH
Se ha informado que los derivados del indol poseen actividad anti-VIH . Esto sugiere que “this compound” también puede tener potencial como agente anti-VIH.
Agente Antioxidante
Se ha informado que los derivados del indol poseen actividad antioxidante . Esto sugiere que “this compound” también puede tener potencial como agente antioxidante.
Mecanismo De Acción
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and immune responses, respectively .
Mode of Action
The compound interacts with its targets by inhibiting the endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway . This interaction results in the reduction of inflammation and apoptosis, thereby exerting neuroprotective and anti-inflammatory properties .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a decrease in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key mediators of inflammation . Additionally, the compound reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 .
Pharmacokinetics
The compound’s neuroprotective and anti-inflammatory properties suggest that it can cross the blood-brain barrier and interact with its targets in the brain .
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Propiedades
IUPAC Name |
2-ethyl-5-[(4-methylpiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4OS/c1-3-15-24-19-27(25-15)18(28)17(29-19)16(26-10-8-12(2)9-11-26)13-4-6-14(7-5-13)20(21,22)23/h4-7,12,16,28H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRUHYJUCXVLLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCC(CC4)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(4-Ethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2356747.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea](/img/structure/B2356748.png)
![N-(2-methoxyethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2356749.png)

![3-(4-Fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2356753.png)
![(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B2356755.png)
![N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2356756.png)
![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2356757.png)


![[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2356762.png)

![2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate](/img/structure/B2356767.png)

